molecular formula C13H14N4O3 B5073281 ethyl 7-(2-furyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 7-(2-furyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B5073281
M. Wt: 274.28 g/mol
InChI Key: QJRGDPYBPDVRRO-UHFFFAOYSA-N
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Description

The compound “ethyl 7-(2-furyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a type of triazole-pyrimidine hybrid . Triazole-pyrimidine hybrids are known for their potential neuroprotective and anti-neuroinflammatory properties . They have been studied for their potential use in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .


Synthesis Analysis

Triazole-pyrimidine-based compounds are synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involves the design of a series of novel compounds . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also used in the synthesis of condensed pyrimidines .


Molecular Structure Analysis

The molecular structure of triazole-pyrimidine hybrids is analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques allow for the detailed characterization of the compounds .


Chemical Reactions Analysis

The Dimroth rearrangement is a key chemical reaction involved in the synthesis of triazole-pyrimidine hybrids . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Mechanism of Action

The mechanism of action of triazole-pyrimidine hybrids involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown promising neuroprotective and anti-inflammatory properties, with some compounds exhibiting significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for research on “ethyl 7-(2-furyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” and similar compounds involve further exploration of their neuroprotective and anti-neuroinflammatory properties . The potential development of these compounds as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury is a promising area of research .

Properties

IUPAC Name

ethyl 7-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-3-19-12(18)10-8(2)16-13-14-7-15-17(13)11(10)9-5-4-6-20-9/h4-7,11H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRGDPYBPDVRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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